molecular formula C18H16N2O2 B2771951 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956261-61-3

1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2771951
CAS No.: 956261-61-3
M. Wt: 292.338
InChI Key: CNMSAXVNISBLFH-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a benzyl group at the 1-position, a 2-methoxyphenyl group at the 3-position, and a carbaldehyde (or formyl) group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered ring with two nitrogen atoms. The benzyl, 2-methoxyphenyl, and carbaldehyde groups would be attached to this ring at the 1, 3, and 4 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups. The pyrazole ring itself can participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The carbaldehyde group is also quite reactive and can undergo various reactions, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from a pyrazole precursor, including 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The reactions involved cyclocondensation with hydrazine and N-formylation or N-acetylation. The molecular structures and significant delocalization of charge in these compounds were reported, contributing to the understanding of their chemical behavior (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Antioxidant and Anti-Inflammatory Activities

  • Research by Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of this compound and evaluated their antioxidant and anti-inflammatory activities. This study demonstrated the biological potential of such compounds, suggesting their use in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Novel Synthesis Approaches

  • Rupireddy, Chittireddy, and Dongamanti (2019) explored the synthesis of triazole conjugated pyrazole chalcones using 1-benzyl-1H-pyrazole-4-carbaldehyde derivatives. This study provides insights into innovative synthetic methods for producing complex organic compounds (Rupireddy, Chittireddy, & Dongamanti, 2019).

Applications in Heterocycle Synthesis

  • Baashen, Abdel-Wahab, and El‐Hiti (2017) used a derivative of this compound for the synthesis of novel heterocycles. The study demonstrated the compound's role as a versatile precursor in organic synthesis, particularly in the creation of biologically relevant structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Photophysical Properties

  • A study by Deore, Dingore, and Jachak (2015) investigated the photophysical properties of various compounds, including pyrazolo derivatives. This research provides valuable information on the optical characteristics of these compounds, potentially useful in materials science (Deore, Dingore, & Jachak, 2015).

Antimicrobial Applications

  • Research by Hamed et al. (2020) involved the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives, including this compound. The synthesized compounds exhibited significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-16(17)18-15(13-21)12-20(19-18)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSAXVNISBLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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